molecular formula C42H70O14 B12377992 11-Oxomogroside II A2

11-Oxomogroside II A2

カタログ番号: B12377992
分子量: 799.0 g/mol
InChIキー: HDNXQUYFKKXCTG-NIYDTQHZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside II A2 involves the extraction and purification of mogrosides from the fruit of Siraitia grosvenorii. The complexities of mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol, pose challenges for their purification or synthesis . Biotransformation methods, including chemical conversion and in vitro enzymatic conversion, are commonly used to convert mogrosides .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of mogrosides from dried fruit using ethanol or other solvents. The extracted mogrosides are then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate specific mogrosides, including this compound .

化学反応の分析

Types of Reactions: 11-Oxomogroside II A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized mogrosides, while reduction reactions may produce reduced mogrosides.

作用機序

The mechanism of action of 11-Oxomogroside II A2 involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through various mechanisms, including antioxidation, anti-inflammatory, and blood glucose modulation pathways . The specific molecular targets and pathways involved in these effects are still under investigation.

類似化合物との比較

11-Oxomogroside II A2 is unique among mogrosides due to its specific chemical structure and properties. Similar compounds include mogroside II B, 11-deoxymogroside III, 7-oxo-mogroside II E, 7-oxo-mogroside V, 11-oxomogroside II A1, and 11-oxomogroside IV . These compounds share similar glycosylated structures but differ in their specific functional groups and biological activities.

特性

分子式

C42H70O14

分子量

799.0 g/mol

IUPAC名

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C42H70O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1

InChIキー

HDNXQUYFKKXCTG-NIYDTQHZSA-N

異性体SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C

正規SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。